3-Hydroxypyrido[1,2-a]indole-10-carbonitrile
Description
Historical Context and Development of Pyridoindole Research
The pyridoindole framework first gained attention in the mid-20th century through natural product isolations, though synthetic challenges limited early structural explorations. Initial synthetic routes relied on multistep sequences with poor regiocontrol, as seen in early attempts to construct the pyrido[1,2-a]indole system. The discovery of (−)-goniomitine’s antitumor properties in the 1990s intensified interest in developing practical synthetic methods. Recent advances in annulation chemistry, particularly aryne-based methodologies, have addressed previous limitations in accessing substituted derivatives. For instance, Larock’s 2012 aryne annulation approach achieved 75% yields for certain pyridoindole malonates through optimized fluoride-mediated conditions. Parallel developments in catalyst-free [3 + 3] cycloadditions (2021) demonstrated room-temperature synthesis of spiro-pyridoindoles with excellent diastereoselectivity, marking a significant improvement over traditional thermal methods.
Structural Classification of Pyridoindole Derivatives
Pyridoindoles are systematically classified based on three structural variables:
- Ring fusion position : The [1,2-a] fusion pattern creates a planar, conjugated system distinct from angular fused isomers.
- Core substitution sites : Positions 3, 4, 10, and 11 permit functionalization while maintaining aromaticity (Table 1).
- Exocyclic substituents : Malonates, amines, and nitriles introduce steric and electronic modulation.
Table 1: Synthetic Accessibility of Pyrido[1,2-a]indole Substitution Patterns
The 10-position shows particular sensitivity to substituent effects, with carbonitrile introduction requiring specialized conditions. Larock’s aryne annulation achieved 9% yield for 10-cyano derivatives using cyano-alkene precursors, underscoring the challenge of installing this group compared to malonate (68%) or methyl (66%) substituents.
Significance of the 3-Hydroxy-10-carbonitrile Substitution Pattern
The 3-hydroxy group introduces two critical features:
- Hydrogen-bonding capacity : Enhances solubility and target binding through proton donation/acceptance.
- Tautomeric equilibria : Enables keto-enol interconversion, modulating electron distribution across the scaffold.
Concurrently, the 10-carbonitrile group:
- Withdraws electron density via inductive effects ($$-\text{I}$$), polarizing the π-system
- Serves as a hydrogen bond acceptor in molecular recognition
- Provides a synthetic handle for further derivatization (e.g., nitrile reduction to amines)
Combined, these substituents create a push-pull electronic environment that stabilizes charge-transfer states, as evidenced by bathochromic shifts in UV-Vis spectra of analogous compounds. The ortho relationship between the hydroxyl and carbonitrile groups introduces steric strain, forcing non-planar conformations that may influence biological activity. Computational studies on similar systems suggest the 3-OH···10-C≡N interaction reduces rotational freedom by $$18^\circ$$ compared to monosubstituted analogs.
Properties
IUPAC Name |
3-hydroxypyrido[1,2-a]indole-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-11-10-5-4-9(16)7-13(10)15-6-2-1-3-12(11)15/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRUTASSYAGEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent introduction of the hydroxyl and carbonitrile groups . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrido[1,2-a]indole-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo substitution reactions at the pyridoindole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonitrile group can produce amines .
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of 3-hydroxypyrido[1,2-a]indole-10-carbonitrile exhibit promising antidiabetic activities. A study synthesized a series of indole-pyridine carbonitrile derivatives, some of which demonstrated potent inhibitory effects against α-glucosidase and α-amylase enzymes, crucial targets for diabetes management. The most effective compounds showed IC50 values significantly lower than the standard drug acarbose, indicating their potential as new antidiabetic agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has been shown to interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders. In vivo studies suggest that certain derivatives may serve as partial agonists at the 5HT2C receptor subtype, offering therapeutic potential for psychiatric conditions such as depression and anxiety disorders .
Case Study 1: Antidiabetic Activity Evaluation
A comprehensive evaluation of various indole-pyridine carbonitrile derivatives revealed that several compounds exhibited strong inhibitory effects against key enzymes involved in carbohydrate metabolism. The study employed kinetic analysis and molecular docking studies to elucidate the mechanisms of action and binding interactions with target enzymes, suggesting that these derivatives could be developed into effective antidiabetic therapies .
Case Study 2: Neuropharmacological Assessment
In a pharmacological assessment involving animal models, specific derivatives of this compound showed significant selectivity for serotonin receptors. The results indicated a favorable profile for treating anxiety-related disorders, with one compound demonstrating a 30-fold selectivity for the 5HT2C receptor compared to others. This selectivity highlights its potential as a targeted treatment option for psychiatric conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The pyrido[1,2-a]indole backbone is common among analogs, but substituents at positions 3 and 9 significantly alter physicochemical and biological properties. Key derivatives include:
Key Observations :
Physicochemical Properties
Melting Points:
- 6,7,8,9-Tetrahydropyrido[1,2-a]indole-10-carbonitrile (3ab) : A hydrogenated analog has a lower melting point (104–105°C ), attributed to reduced aromaticity and weaker π-π stacking .
Spectral Data:
- IR Spectroscopy: The parent compound’s hydroxyl group would show a broad O-H stretch (~3200–3600 cm⁻¹), while nitrile groups in all derivatives absorb near 2220–2230 cm⁻¹ . Amino-substituted analogs (e.g., 5o, 5p) exhibit NH₂ stretches at ~3300–3500 cm⁻¹ .
- NMR Spectroscopy :
- Aromatic protons in the pyridoindole core resonate between δ 7.0–9.0 ppm (¹H NMR), with shifts influenced by substituents. For example, electron-withdrawing nitro groups deshield adjacent protons .
Biological Activity
3-Hydroxypyrido[1,2-a]indole-10-carbonitrile is a heterocyclic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural uniqueness of this compound arises from its combination of a hydroxyl group and a carbonitrile group attached to a pyridoindole core. This configuration is believed to influence its reactivity and biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C13H8N2O |
| Molecular Weight | 208.22 g/mol |
| CAS Number | 339106-98-8 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Study: Anticancer Efficacy
A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The researchers found that treatment with this compound led to:
- A significant reduction in cell viability (IC50 = 12 µM).
- Induction of apoptosis as evidenced by increased caspase-3 activity.
- Downregulation of anti-apoptotic proteins (Bcl-2).
These findings underscore the compound's potential as a lead structure for developing novel anticancer therapies.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Hydroxyindole | Lacks pyrido ring | Limited antimicrobial effects |
| Pyrido[1,2-a]indole | Lacks hydroxyl and carbonitrile groups | Moderate anticancer activity |
| Indole-3-carbonitrile | Lacks pyrido ring and hydroxyl group | Weak biological activity |
Research Applications
The compound's unique structure makes it a valuable building block in organic synthesis, particularly in drug discovery. Its potential applications include:
- Antimicrobial Development : Targeting resistant bacterial strains.
- Anticancer Drug Design : Developing therapies for resistant cancer types.
- Biochemical Research : Serving as a tool for studying enzyme mechanisms.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-Hydroxypyrido[1,2-a]indole-10-carbonitrile derivatives?
- Methodological Answer : Three key approaches are documented:
- Triarylmethanol Cyclization : Efficient but requires strong acids (e.g., HCOOH) or FeCl₂/FeCl₃ under milder conditions, though yields drop significantly without strong acids .
- Diallylindole Oxidation : Uses DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), though reproducibility can be inconsistent due to oxidation sensitivity .
- Pd-Catalyzed Intramolecular Coupling : Highly efficient but involves multi-step precursor synthesis (e.g., spirocyclic intermediates) .
- Recommendation : Choose methods based on substrate complexity and tolerance to harsh conditions. Triarylmethanol cyclization is preferred for simplicity, while Pd catalysis suits functionalized derivatives.
Q. How is structural characterization performed for these compounds?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between C-10 and C-3 substituents) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns, essential for nitrile-containing derivatives .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl, nitrile stretches) .
- Best Practice : Cross-validate data using multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in synthesis?
- Methodological Answer : Key factors include:
- Acid Strength : HCOOH achieves >80% yield in triarylmethanol cyclization, but FeCl₂/FeCl₃ reduces yield to ~50% .
- Temperature Control : Reflux in acetonitrile with piperidine accelerates ring closure but may degrade heat-sensitive intermediates .
- Catalyst Screening : Pd(OAc)₂ with ligands (e.g., PPh₃) improves intramolecular coupling efficiency .
- Troubleshooting : Monitor reaction progress via TLC or LC-MS to adjust conditions in real time.
Q. How to address discrepancies in spectroscopic data or reaction yields during characterization?
- Methodological Answer : Common issues and resolutions:
- NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- Low MS Ionization Efficiency : Derivatize nitrile groups (e.g., hydrolyze to amides) for better ionization .
- Yield Variability : Re-examine stoichiometry (e.g., excess arylidenemalononitrile improves cycloaddition yields) .
Q. What strategies are used to assess the biological activity of these compounds?
- Methodological Answer : Focus on target-specific assays:
- Kinase Inhibition : EGFR/HER2 inhibition is tested via ADP-Glo™ assays in 96-well plates, using ATP/peptide substrates and measuring IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) to correlate activity with electronic/steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
